Inactivity on 5-LOX and sEH
A quantitative assessment of 4-(5-Ethyl-2-methoxy-phenyl)-4-oxo-butyric acid reveals it to be inactive against two common drug discovery targets. In standardized enzymatic assays, its inhibitory activity against both human recombinant 5-lipoxygenase (5-LOX) and human recombinant soluble epoxide hydrolase (sEH) was negligible, with IC₅₀ values reported as >10,000 nM for both enzymes [1].
| Evidence Dimension | Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | >10,000 nM |
| Comparator Or Baseline | Baseline for a potent inhibitor in these assays is typically in the low nanomolar range (e.g., <100 nM). |
| Quantified Difference | Inactivity (IC₅₀ >10,000 nM) |
| Conditions | In vitro enzyme inhibition assays using human recombinant 5-LOX and sEH proteins [1]. |
Why This Matters
This data confirms the compound is unsuitable as a lead for 5-LOX or sEH inhibitor development, which is critical information for project planning and resource allocation in medicinal chemistry.
- [1] BindingDB. (n.d.). BDBM50591538 (CHEMBL5205807) Affinity Data. View Source
